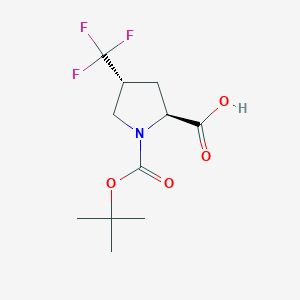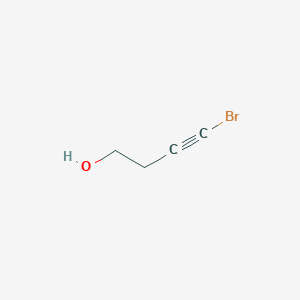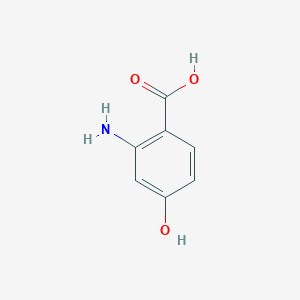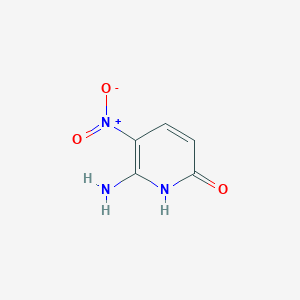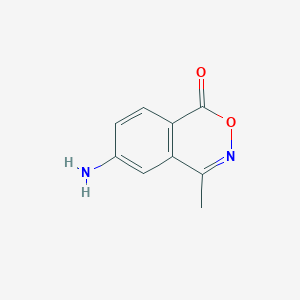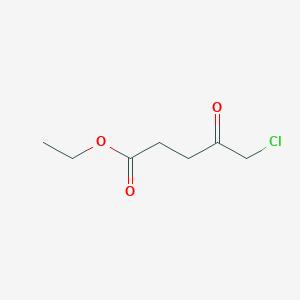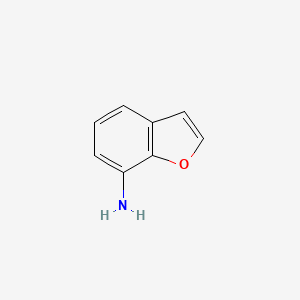
7-Aminobenzofuran
Overview
Description
7-Aminobenzofuran is a heterocyclic compound that features a benzofuran ring substituted with an amino group at the 7-position.
Mechanism of Action
Target of Action
7-Aminobenzofuran is a class of benzofuran compounds that have been shown to have strong biological activities .
Mode of Action
It has been suggested that this compound functions as an agonist for the gaba receptor . This means that it binds to the GABA receptor and activates it, leading to changes in cell function. Additionally, it has been shown to exhibit potent inhibitory potency against a panel of human cancer cell lines .
Biochemical Pathways
For instance, its anti-tumor activity suggests that it may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The bioavailability of benzofuran compounds is generally considered to be good due to their lipophilic nature, which allows them to easily cross biological membranes .
Result of Action
The result of this compound’s action is a change in the function of its target cells. For example, in the context of its anti-tumor activity, it has been shown to inhibit the growth of cancer cells
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other molecules in the environment can influence its action, as they may compete with this compound for binding to its target receptors .
Biochemical Analysis
Biochemical Properties
7-Aminobenzofuran plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and contributing to its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating specific signaling pathways and altering gene expression patterns . Furthermore, it affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as antioxidant and anticancer activities . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that contribute to its biological activity . Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it exerts its effects on mitochondrial enzymes and metabolic pathways . Additionally, it can accumulate in the nucleus, influencing gene expression and cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Aminobenzofuran can be synthesized through several methods. One common approach involves the reaction of piperidine with azobenzene, resulting in the formation of this compound . Another method includes the use of ortho-hydroxy α-aminosulfones as substrates in a DMAP-mediated tandem cyclization reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The scalability of the synthesis process is crucial for industrial applications, and methods such as the free radical cyclization cascade have been developed to achieve this .
Chemical Reactions Analysis
Types of Reactions: 7-Aminobenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
7-Aminobenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Comparison with Similar Compounds
Benzofuran: The parent compound, which lacks the amino group at the 7-position.
2-Aminobenzofuran: Another derivative with the amino group at the 2-position.
3-Aminobenzofuran: A derivative with the amino group at the 3-position.
Uniqueness: 7-Aminobenzofuran is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its ability to act as a receptor affinity ligand and its potential anticancer activity set it apart from other benzofuran derivatives .
Properties
IUPAC Name |
1-benzofuran-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWJHOJMCOIVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67830-55-1 | |
| Record name | Benzofuran-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to produce 7-Aminobenzofuran derivatives?
A1: Several synthetic strategies have been explored for this compound derivatives. One approach involves the cyclization of appropriately substituted phenoxybutanones. For instance, 3-(o-acetaminophenoxy)butanone can be cyclized to yield 7-acetaminobenzofuran, which can be further hydrolyzed to obtain this compound []. Another method utilizes the Hofmann reaction, where the corresponding benzofurancarboxylic amides are converted to the desired amines. Specifically, 2,3-dimethyl-7-benzofurancarboxylic amide can be used as a precursor for 2,3-dimethyl-7-Aminobenzofuran [].
Q2: Are there any novel synthetic approaches using organometallic chemistry for this compound synthesis?
A2: Yes, recent research has explored the use of nonheteroatom stabilized chromium alkynylcarbene complexes for the synthesis of 7-Aminobenzofurans []. This method involves a regioselective [3+3] carbocyclization reaction between a chromium alkynylcarbene complex and a furan-2-ylmethanimine. This approach offers a novel route to access diversely substituted 7-Aminobenzofurans.
Q3: What is the significance of the different substitution patterns achievable in this compound synthesis?
A3: The ability to introduce various substituents onto the benzofuran core, particularly at the 4, 6, and 7 positions as demonstrated in the reaction with chromium alkynylcarbene complexes [], is crucial for exploring structure-activity relationships (SAR). By modifying the substituents, researchers can fine-tune the physicochemical properties of the resulting this compound derivatives, potentially influencing their biological activity, pharmacological properties, and metabolic profiles. This ability to explore diverse chemical space is essential for drug discovery and development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
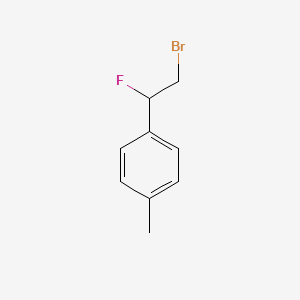

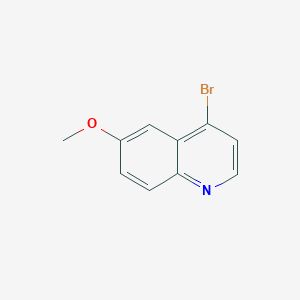
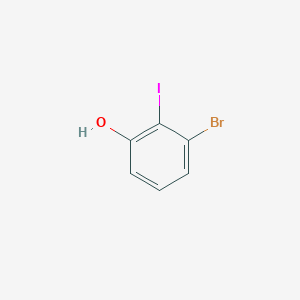
![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)
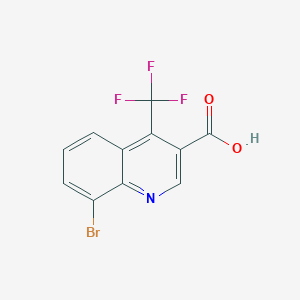

![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)
